2-Formyl-1H-pyrrole-3-carbonitrile

Description

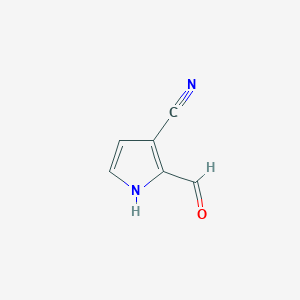

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMOMFYYUXUNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575836 | |

| Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56164-43-3 | |

| Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56164-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Formyl-1H-pyrrole-3-carbonitrile CAS number and properties

An In-depth Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, reactivity, and applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this versatile intermediate for the design and execution of advanced synthetic strategies. We will explore the causality behind its synthetic pathways and its utility in constructing complex molecular architectures, grounded in authoritative references.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 56164-43-3 , is a bifunctional pyrrole derivative.[1][2][3] The strategic placement of an electrophilic formyl group and a nucleophilic nitrile group on the pyrrole scaffold makes it a highly valuable precursor in organic synthesis. The pyrrole ring itself is an electron-rich aromatic system, and the N-H proton can be readily substituted, offering a third site for molecular elaboration.

Chemical Structure

The structure consists of a five-membered pyrrole ring with a formyl (aldehyde) group at the C2 position and a nitrile (cyano) group at the C3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 56164-43-3 | [1][2] |

| Molecular Formula | C₆H₄N₂O | [1][3] |

| Molecular Weight | 120.11 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CNC(=C1C#N)C=O | [1] |

| Monoisotopic Mass | 120.032362755 Da | [1] |

| Topological Polar Surface Area | 56.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Methodologies

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For this compound, synthetic strategies typically involve either constructing the pyrrole ring with the desired substituents already in place or functionalizing a pre-existing pyrrole-3-carbonitrile core.

Conceptual Synthetic Workflow

A common and effective method for introducing a formyl group at the C2 position of an electron-rich pyrrole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The pyrrole ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent.

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for pyrrole formylation.[4] Note: This is a generalized protocol and requires optimization for specific substrates and scales.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent side product formation. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 1H-pyrrole-3-carbonitrile, in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 40-60 °C) while monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-rich pyrrole ring readily undergoes electrophilic substitution.

-

Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde. The desired product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the N-H proton, the C2-formyl group, and the C3-nitrile group. This trifecta of functionality makes it a powerful scaffold for building molecular diversity. Pyrrole derivatives are integral to many pharmaceuticals, exhibiting anti-inflammatory, anti-bacterial, and anti-cancer activities.[5][6][7]

Caption: Key reactive sites and potential synthetic transformations.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[8]

-

Aldehyde Handle: The formyl group is a versatile functional group for building carbon-carbon and carbon-heteroatom bonds. It can undergo reductive amination to install amine side chains, Wittig-type reactions to form alkenes, and various condensation reactions to build larger heterocyclic systems.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[7] Each of these transformations opens up new avenues for derivatization, such as in the formation of peptides or other amide-containing drugs.

-

Pyrrole Core: The pyrrole nucleus is a common feature in many natural products and pharmaceuticals.[9] Its N-H site allows for substitution, which can be used to modulate solubility, metabolic stability, and target binding affinity. For example, its derivatives are used in the synthesis of tyrosine kinase inhibitors for cancer therapy.[5]

Safety and Handling

-

Hazard Classification: Based on related compounds, it should be treated as harmful and an irritant. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][13]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[11][13]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[14]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]

-

Ingestion: Rinse mouth and seek medical attention.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Some pyrrole derivatives are sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., nitrogen) may be advisable.[15]

Conclusion

This compound is a synthetically valuable building block with a rich chemical profile. Its strategically positioned functional groups provide multiple handles for chemical modification, making it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in drug discovery and materials science. The protocols and safety information provided herein, grounded in the principles of synthetic organic chemistry, serve as a foundational guide for researchers in the field.

References

- 1. This compound | C6H4N2O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:56164-43-3 | Chemsrc [chemsrc.com]

- 3. This compound - CAS:56164-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of innovation. Its unique electronic properties and versatile reactivity have cemented its role in the architecture of numerous therapeutic agents and functional materials. Within this important class of heterocycles, 2-Formyl-1H-pyrrole-3-carbonitrile emerges as a particularly intriguing building block. The strategic placement of a formyl and a cyano group on the pyrrole ring creates a molecule with a rich chemical profile, offering multiple avenues for synthetic elaboration. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound, underpinned by available scientific data and proven analytical methodologies. Our objective is to furnish a practical and in-depth resource that not only presents data but also explains the causality behind experimental approaches, thereby empowering researchers to harness the full potential of this versatile molecule.

Molecular Identity and Structural Elucidation

This compound is a bifunctional pyrrole derivative. The presence of both an aldehyde (formyl) and a nitrile (cyano) group makes it a valuable intermediate in organic synthesis.[1]

Molecular Formula: C₆H₄N₂O[1][2]

Molecular Weight: 120.11 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Characteristics

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | PubChem[2] |

| Molecular Weight | 120.11 g/mol | PubChem[2] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Spectral Analysis: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below are the expected spectral characteristics for this compound based on its functional groups and the analysis of related pyrrole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the formyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the formyl and cyano groups.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the six carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon of the formyl group and the carbon of the cyano group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

-

C≡N Stretching: A sharp absorption band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=O Stretching: A strong absorption peak in the range of 1650-1700 cm⁻¹ due to the carbonyl group of the formyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis and Reactivity

Synthetic Pathways

Caption: General synthetic approaches to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyrrole ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the substituents will influence the position and rate of reaction.[6]

Applications in Drug Development and Beyond

The structural motifs present in this compound make it a valuable precursor in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Intermediate: Pyrrole derivatives are integral to the structure of many pharmaceutical agents.[7] The formyl and cyano groups of this compound serve as versatile handles for the construction of novel drug candidates.[1]

-

Agrochemical Synthesis: This compound can also be employed in the development of new agrochemicals for crop protection.[1]

-

Materials Science: The pyrrole core is a component of various functional materials, and derivatives like this compound could be used in the synthesis of novel polymers and dyes.

Caption: Potential application areas for this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals. General toxicological studies on pyrrole derivatives suggest that their biological effects can vary widely depending on the nature and position of substituents.[3][8]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a promising heterocyclic compound with significant potential as a building block in various fields, particularly in pharmaceutical and agrochemical research. While there is a clear need for more comprehensive experimental data on its physicochemical properties and biological activity, its structural features suggest a wide scope for synthetic transformations. Future research should focus on the experimental determination of its core properties, the development of efficient and scalable synthetic routes, and the exploration of its utility in the creation of novel functional molecules. This will undoubtedly pave the way for new discoveries and applications of this versatile pyrrole derivative.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H4N2O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-1H-pyrrole-3-carbonitrile (CAS No. 56164-43-3), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of a formyl group and a nitrile group on the pyrrole scaffold creates a versatile intermediate primed for complex molecular elaborations. This document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, characteristic reactivity, and its significant applications, with a particular focus on its role as a precursor in the development of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for the advancement of novel chemical entities.

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and susceptibility to functionalization make it an ideal starting point for constructing diverse molecular architectures. This compound emerges as a particularly valuable derivative. The vicinal arrangement of an electrophilic aldehyde (formyl group) and a cyano group, which can be hydrolyzed, reduced, or converted into other functional moieties, offers a rich platform for synthetic diversification. This unique bifunctionality is instrumental in its application as a key intermediate in the synthesis of complex pharmaceutical agents.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development. While experimental data for this compound is not extensively documented in publicly available literature, its key identifiers and computed properties are well-established.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 56164-43-3 | Sigma-Aldrich[4] |

| Molecular Formula | C₆H₄N₂O | PubChem[1] |

| Molecular Weight | 120.11 g/mol | PubChem[1] |

| Canonical SMILES | C1=CNC(=C1C#N)C=O | PubChem[1] |

| InChI Key | XVMOMFYYUXUNFR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Synthesis and Manufacturing

The synthesis of functionalized pyrroles is a well-trodden area of organic chemistry. For this compound, the most logical and industrially relevant synthetic strategies involve the construction of the pyrrole ring followed by or concurrent with the introduction of the formyl and cyano groups.

Conceptual Synthetic Pathways

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like pyrrole.[7][8][9] A plausible synthetic route to the target molecule could involve the Vilsmeier-Haack formylation of a pre-existing 1H-pyrrole-3-carbonitrile. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[10]

Figure 1: Conceptual workflow for the Vilsmeier-Haack formylation of 1H-pyrrole-3-carbonitrile.

Alternatively, cyanation of a substituted pyrrole using reagents like chlorosulfonyl isocyanate (CSI) is another established method for introducing a nitrile group onto the pyrrole ring.[11][12]

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation based on established chemical principles for Vilsmeier-Haack reactions and has not been experimentally validated for this specific substrate. It is intended for illustrative purposes only.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (2.0 eq.) in anhydrous dichloromethane to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq.) dropwise to the cooled DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two functional groups, allowing for sequential and selective transformations.

-

The Formyl Group: As a typical aldehyde, it readily participates in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), reductive aminations, and oxidations to the corresponding carboxylic acid.

-

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions.

This dual functionality makes it an ideal precursor for constructing fused heterocyclic systems. A prominent application is in the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold found in many Janus kinase (JAK) inhibitors.[13]

Figure 2: Role as a precursor in the synthesis of JAK inhibitors.

Applications in Drug Discovery

The pyrrole framework is a cornerstone in the development of targeted therapies. The utility of this compound is particularly evident in the field of kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers.[14][15] Several approved drugs and clinical candidates for conditions like rheumatoid arthritis and myelofibrosis are built upon scaffolds derived from precursors like this compound. The pyrrolo[2,3-d]pyrimidine core, often referred to as a "deazapurine," is a highly effective hinge-binding motif for many kinases. The synthesis of this core often relies on the cyclization of a functionalized pyrrole, where the formyl and cyano groups of the title compound can be elaborated to form the fused pyrimidine ring.[13][16]

Safety and Handling

Based on the SDS for the related compound 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, this class of compounds may be toxic if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of reactive functional groups provides a robust platform for the construction of privileged heterocyclic scaffolds, most notably the pyrrolo[2,3-d]pyrimidine core of numerous JAK inhibitors. While a comprehensive public dataset on its experimental properties is still emerging, its strategic importance in medicinal chemistry is undeniable. This guide serves as a foundational resource for scientists aiming to harness the synthetic potential of this key building block in the pursuit of next-generation therapeutics.

References

- 1. This compound | C6H4N2O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Formyl-1H-pyrrole | CAS#:1003-29-8 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 12. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 13. WO2008157208A2 - Salts of the janus kinase inhibitor (r)-3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

- 14. preprints.org [preprints.org]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. afgsci.com [afgsci.com]

A Comprehensive Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 2-Formyl-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies, and illuminate its diverse applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile compound.

Core Molecular Attributes

This compound, a substituted pyrrole, possesses a unique electronic architecture stemming from the electron-withdrawing nitrile and formyl groups appended to the pyrrole ring. This arrangement significantly influences its reactivity and potential for further chemical transformations.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | PubChem[1] |

| Molecular Weight | 120.11 g/mol | PubChem[1][2] |

| CAS Number | 56164-43-3 | PubChem[1] |

Chemical Structure and IUPAC Name

The spatial arrangement of atoms and the formal nomenclature provide a universal identifier for this molecule.

Figure 1: Chemical structure of this compound.

The IUPAC name for this compound is This compound .[1]

Synthesis and Reactivity

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While specific, detailed synthetic routes for this compound are proprietary or scattered in specialized literature, general principles of pyrrole synthesis can be applied.

General Synthetic Strategies

The construction of the 2-formylpyrrole scaffold often involves multi-step sequences. A common approach is the Knorr-type synthesis to form the pyrrole ring, followed by functional group interconversions.[3][4][5] An alternative, more direct route involves the desulfurative reduction of 2-thionoester pyrroles.[3][4][5]

A plausible synthetic workflow is outlined below:

Figure 2: Generalized synthetic pathways to 2-formylpyrroles.

The Vilsmeier-Haack formylation is another key reaction for introducing a formyl group onto an activated pyrrole ring.[6]

Reactivity Profile

The electrophilic nature of the formyl and nitrile groups deactivates the pyrrole ring towards electrophilic substitution. Conversely, the aldehyde functionality is a versatile handle for a variety of chemical transformations:

-

Condensation Reactions: The formyl group readily participates in condensation reactions with amines and active methylene compounds, forming Schiff bases and carbon-carbon double bonds, respectively. This reactivity is fundamental to its use in building more complex molecular architectures.[7]

-

Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a pathway to introduce nitrogen-containing substituents.

-

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, offering further avenues for functionalization.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, further expanding the synthetic utility of this scaffold.

Applications in Drug Discovery and Development

Pyrrole derivatives are integral to a wide array of pharmaceuticals due to their ability to mimic peptide structures and engage in hydrogen bonding with biological targets.[7] this compound serves as a valuable intermediate in the synthesis of bioactive molecules.[2]

Role as a Pharmaceutical Intermediate

This compound's reactive functional groups make it a crucial building block for constructing more complex drug candidates.[2][8] Its structure is a component of various molecular scaffolds investigated for a range of therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The pyrrole scaffold is present in numerous kinase inhibitors used in oncology.[7] The formyl group allows for the elaboration of side chains that can interact with the ATP-binding site of kinases.

-

Antiviral Agents: Pyrrole-containing compounds have shown promise as antiviral agents.

-

Anti-inflammatory Agents: The anti-inflammatory properties of certain pyrrole derivatives have been documented.

-

Antimalarials: The 2-formylpyrrole moiety has been a key component in the development of novel antimalarial compounds.[6]

A notable example of the importance of formylpyrrole derivatives is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[7]

Agrochemical Applications

Beyond pharmaceuticals, this compound is also utilized in the synthesis of agrochemicals for crop protection, highlighting its versatility in the broader chemical industry.[2]

Experimental Protocols and Handling

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[9][10]

Safety Considerations

This compound should be handled with care, adhering to standard laboratory safety protocols.

-

Toxicity: May be toxic if swallowed and can cause skin and serious eye irritation.[9][10]

-

Fire Hazards: Avoid sources of ignition. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[10][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique combination of a pyrrole core with reactive formyl and nitrile functionalities provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this potent building block in their discovery and development programs.

References

- 1. This compound | C6H4N2O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. afgsci.com [afgsci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

The 2-Formylpyrrole Scaffold: A Privileged Motif in Bioactive Natural Products

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 2-formylpyrrole moiety is a recurring structural motif found in a diverse array of natural products, endowing them with a remarkable spectrum of biological activities. These compounds, spanning from the intensely colored prodiginines to the marine-derived tambjamines, have garnered significant attention for their potent anticancer, immunosuppressive, and antimicrobial properties. This guide provides a comprehensive overview of the key literature surrounding 2-formylpyrrole natural products. It delves into their origins, from non-enzymatic Maillard reactions to complex enzymatic biosyntheses, and explores the core chemical strategies employed for their laboratory synthesis. Furthermore, this document details the mechanisms of action for key classes of these compounds, highlighting their therapeutic potential and the journey of derivatives like obatoclax into clinical investigation. Detailed protocols, quantitative biological data, and pathway visualizations are provided to equip researchers and drug development professionals with a thorough understanding of this vital class of natural products.

The Genesis of 2-Formylpyrroles: From Browning Reactions to Biosynthesis

The 2-formylpyrrole core, particularly the 5-hydroxymethyl-1H-pyrrole-2-carbaldehyde system, is ubiquitous in nature. Its origins are twofold: it can arise from non-enzymatic browning or "Maillard" reactions between amines and sugars, or it can be a key building block in complex, enzyme-mediated biosynthetic pathways.[1][2][3][4]

Non-Enzymatic Maillard Origin

It is widely accepted that many simple 2-formylpyrrole structures are not secondary metabolites in the traditional sense but are products of Maillard reactions.[2][3][5] These reactions, responsible for the browning of food during cooking, involve the condensation of a reducing sugar with an amine (such as a proteinogenic amino acid or a biogenic amine).[5] While no specific enzymatic pathway has been proposed for this formation, the consistent isolation of these compounds from natural sources underscores their stability and prevalence in biological systems.[3][5] These Maillard products are not merely curiosities; they exhibit a range of interesting biological effects, including antioxidant, antiproliferative, and hepatoprotective activities.[1][2][4]

Enzymatic Biosynthesis: The Prodigiosin Pathway

In stark contrast to the simplicity of the Maillard reaction, microorganisms have evolved sophisticated enzymatic machinery to construct complex alkaloids built upon a pyrrole framework. The biosynthesis of prodigiosin in bacteria like Serratia marcescens is the most well-characterized example.[6][7] This pathway is bifurcated, meaning two distinct molecular branches are synthesized separately before being joined at the end.

The two key precursors are:

A dedicated cluster of genes, termed the "pig" gene cluster, orchestrates this synthesis.[6] Enzymes such as PigI, PigG, and PigA are involved in the initial steps of proline incorporation for MBC synthesis, while PigD, PigE, and PigB contribute to the MAP pathway.[8][9] The final crucial step is the condensation of MAP and MBC, a reaction catalyzed by the enzyme PigC, to yield the final prodigiosin molecule.[6][8] This modular, convergent biosynthesis is a hallmark of efficiency and has inspired synthetic chemists.

Chemical Synthesis of the 2-Formylpyrrole Core

The laboratory synthesis of 2-formylpyrroles is fundamental to accessing both natural products and their designed analogues for structure-activity relationship (SAR) studies. Several methods exist, but the Vilsmeier-Haack reaction remains one of the most robust and widely used techniques for the direct formylation of electron-rich pyrrole rings.[10][11][12][13]

The Vilsmeier-Haack Reaction

This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a "Vilsmeier reagent". This electrophilic species is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[12][13] For unsubstituted pyrrole, the reaction proceeds with high selectivity for the α-position (C2) due to the superior stabilization of the cationic intermediate by the nitrogen lone pair.[10]

The mechanism involves three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the chloroiminium ion.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to reveal the aldehyde.[13]

Representative Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a generalized procedure adapted from established methods for the formylation of substituted pyrroles.[10][14]

Materials:

-

Pyrrole substrate (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water and brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the pyrrole substrate (1.0 eq) in anhydrous DMF and anhydrous DCM.

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add POCl₃ (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required to drive the reaction to completion.[10]

-

Work-up: After the reaction is complete (as indicated by TLC), carefully pour the mixture into a beaker containing crushed ice (~100 g per 10 mmol of substrate).

-

Hydrolysis & Neutralization: Stir the quenched mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. Slowly and carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (2x volume) and brine (1x volume). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system to afford the pure 2-formylpyrrole product.[14]

Key Classes of 2-Formylpyrrole Natural Products & Bioactivities

The 2-formylpyrrole core is a constituent of several major families of alkaloids, most notably the prodiginines and tambjamines. These families are structurally related and often share the common MBC precursor.[15][16][17][18]

The Prodiginine Family: Potent Cytotoxins

Prodiginines are a family of tripyrrolic red pigments produced by various bacteria.[19][20] They are renowned for their potent biological activities, including anticancer, antimalarial, and immunosuppressive effects.[14][15][19] The parent molecule, prodigiosin, has demonstrated robust cytotoxic activity against a wide array of cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range.[19][21]

| Cancer Cell Line | Cell Type | Prodigiosin IC₅₀ | Reference |

| A549 | Human Lung Carcinoma | 0.06 - 1.30 µg/mL | [2][3] |

| HT29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [2] |

| MCF-7 | Human Breast Adenocarcinoma | <2 - 5.1 µg/mL | [5][19] |

| HepG2 | Human Liver Carcinoma | 0.04 - 8.75 µg/mL | [2][19] |

| HCT116 | Human Colon Carcinoma | 0.04 µg/mL | [3] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [5] |

Table 1: Reported IC₅₀ values for prodigiosin against various human cancer cell lines, demonstrating potent cytotoxic activity.

The mechanism of prodigiosin's anticancer effect is multifactorial but is strongly linked to the induction of apoptosis (programmed cell death).[1][21][22] Prodigiosin disrupts the balance of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptosis pathway.[1][22] It promotes the activity of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase enzymes that execute cell death.[1][16][22]

The Tambjamine Family

The tambjamines are a related class of alkaloids that also feature the bipyrrole core but substitute the third pyrrole ring of the prodiginines with an alkylamine side chain.[16] These compounds, often isolated from marine bacteria and invertebrates, also display potent antimicrobial, antifungal, and cytotoxic properties.[23] Their structural similarity to the prodiginines suggests a related biosynthetic origin, diverging after the formation of the common MBC precursor.[16] Comprehensive biological assessment has shown that synthetic tambjamines are highly active against the fungus Malassezia furfur and exhibit significant, though often non-selective, antiproliferative activity against human cancer cell lines.[23]

Therapeutic Potential & Drug Development: The Case of Obatoclax

The potent and selective cytotoxicity of prodiginines against cancer cells has made them attractive leads for drug development.[19] A key example is Obatoclax (GX15-070) , a synthetic analogue of prodigiosin. Obatoclax was developed as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins, including Mcl-1, which often confers resistance to other Bcl-2 targeting drugs.[22] By binding to and inhibiting these pro-survival gatekeepers, Obatoclax effectively mimics the action of BH3-only proteins, unleashing pro-apoptotic effectors like BAX and BAK to trigger cell death.[22] This mechanism allows it to not only induce apoptosis as a single agent but also to enhance the efficacy of other chemotherapeutic agents.[22] While early clinical trials in hematological malignancies showed limited single-agent activity, they established a tolerable safety profile and provided proof-of-concept for its mechanism of action in patients, paving the way for its investigation in rational combination therapies.[22]

Future Outlook

The 2-formylpyrrole natural products continue to be a fertile ground for chemical and biological discovery. Future research will likely focus on several key areas:

-

Discovery of Novel Analogues: Genome mining and exploration of underexplored microbial habitats will undoubtedly lead to the discovery of new 2-formylpyrrole structures with unique bioactivities.

-

Synthetic Methodology: The development of more efficient and modular synthetic routes will accelerate the generation of compound libraries for probing biological systems and optimizing therapeutic properties.

-

Mechanism Elucidation: A deeper understanding of the specific molecular targets and pathways modulated by these compounds will be crucial for their rational development as therapeutic agents.

-

Combination Therapies: As demonstrated by Obatoclax, the potential of these compounds to overcome drug resistance by modulating fundamental pathways like apoptosis makes them prime candidates for use in combination with existing cancer therapies.

The rich chemistry and potent biology of the 2-formylpyrrole natural products ensure that they will remain a central focus of natural product research and drug discovery for years to come.

References

- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Origin and Significance of Formyl-Pyrrole Compounds

Introduction

Within the vast and intricate world of natural products, the formyl-pyrrole class of compounds presents a fascinating paradox. Despite their widespread occurrence in terrestrial and marine organisms, and a diverse array of significant biological activities, their origin story deviates from the canonical enzymatic pathways that construct most secondary metabolites.[1][2][3] This guide provides an in-depth exploration of the biological origins, structural diversity, and profound significance of formyl-pyrrole compounds, with a particular focus on their therapeutic potential. We will delve into their non-enzymatic genesis, survey their impressive range of bioactivities, and outline a practical workflow for their discovery and evaluation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Genesis of Formyl-Pyrroles: A Non-Enzymatic Symphony

The prevailing scientific consensus is that the majority of naturally occurring 2-formylpyrroles are not the products of dedicated enzymatic machinery.[1][3] Instead, they are formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and primary amines, such as amino acids.[2][4][5] This reaction, familiar as the process that gives baked and roasted foods their characteristic color and flavor, also occurs under physiological conditions over extended periods.[2][6]

The initial step involves the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid to form an N-substituted glycosylamine.[4][5] This is followed by the Amadori rearrangement, which leads to the formation of a ketosamine.[2][4] Subsequent dehydration and cyclization steps, the precise mechanisms of which are still under investigation, ultimately give rise to the 2-formyl-5-(hydroxymethyl)pyrrole core structure.[1] The diversity of naturally occurring formyl-pyrroles stems from the wide variety of amino acids and other primary amines that can participate in this reaction.

Caption: Proposed mechanism for the formation of 2-formylpyrroles via the Maillard reaction.

Structural Diversity: Nature's Palette of Formyl-Pyrroles

The identity of the primary amine precursor dictates the substitution at the N-1 position of the pyrrole ring, leading to a remarkable diversity of structures. These can be broadly categorized based on their amine origin.

| Precursor Class | Example Precursor | Representative Formyl-Pyrrole Compound | Natural Sources |

| Proteinogenic Amino Acids | Tyrosine | Pyrrolezanthine | Fungi, Plants |

| Alanine | Alanine-derived 2-formylpyrrole | Cooked foods | |

| Biogenic Amines | γ-aminobutyric acid (GABA) | 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) | Processed Aconitum japonicum root, Fungi |

| Putrescine | Magnolamide | Plants | |

| Amino Sugars | Glucosamine | N-unsubstituted 2-formylpyrroles | Various |

Biological Significance and Therapeutic Potential

Despite their non-metabolic origin, formyl-pyrrole compounds exhibit a wide range of potent biological activities, making them attractive candidates for drug discovery and development.[3][7] The pyrrole ring is a well-established pharmacophore present in numerous approved drugs, and the formyl group can serve as a reactive handle for synthetic modifications.[8][9]

Summary of Reported Biological Activities and IC50 Values

| Compound | Biological Activity | Cell Line / Target | IC50 / Activity | Reference |

| Pyrrolezanthine | Cytotoxic | A-549 (Lung Cancer) | 38.3 µM | [9] |

| Cytotoxic | SW480 (Colon Cancer) | 33.7 µM | [9] | |

| Anti-inflammatory | RAW 264.7 macrophages (NO production) | 58.8 µM | [9] | |

| Putrescine-derived pyrrole | Cytotoxic | HeLa, K-562, L-929 | 8.9–20.2 µg/mL | [9] |

| 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) | Hepatoprotective | - | 64.4 ± 3.9% cell viability at 0.1 µM | [10] |

| Magnolamide | Antioxidant | Cu2+/O2-induced LDL lipid peroxidation | 9.7 ± 2.8 µM | [9] |

| Pyrrolomycin C | Cytotoxic | HCT-116 (Colon Cancer) | 0.8 µM | [11] |

| Cytotoxic | MCF7 (Breast Cancer) | 1.5 µM | [11] | |

| Pyrrolomycin F-series | Cytotoxic | HCT-116, MCF7 | 0.35–1.21 µM | [11] |

Hepatoprotective Effects

Several formyl-pyrrole derivatives have demonstrated significant hepatoprotective activities.[10][12][13][14][15] For instance, 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) has been shown to protect liver cells from damage.[10]

Anticancer and Cytotoxic Activities

A number of formyl-pyrroles exhibit moderate to potent cytotoxicity against various cancer cell lines.[9][11][16][17][18] Pyrrolezanthine, for example, shows moderate cytotoxicity against lung and colon cancer cells.[9] The related pyrrolomycins, which also feature a pyrrole core, display even more potent anticancer activities.[11]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of formyl-pyrroles are also well-documented.[9] Magnolamide, for instance, is a potent antioxidant, inhibiting lipid peroxidation at micromolar concentrations.[9]

From Discovery to Application: A Practical Workflow

As a Senior Application Scientist, a key aspect of my role is to translate fundamental research into practical applications. The following outlines a robust, field-proven workflow for the discovery, isolation, and characterization of novel bioactive formyl-pyrrole compounds from natural sources, such as marine sponges, which are known to harbor diverse microbial communities that produce a wealth of natural products.[19][20][21][22]

Caption: A typical workflow for the discovery of bioactive natural products.

Detailed Experimental Protocol

-

Sample Collection and Preparation: A marine sponge sample is collected and immediately frozen or preserved in ethanol to prevent degradation of secondary metabolites. In the laboratory, the sample is thawed, homogenized, and lyophilized.

-

Extraction: The dried biomass is exhaustively extracted with a series of solvents of increasing polarity, typically starting with ethyl acetate (EtOAc) followed by methanol (MeOH), to isolate a broad spectrum of compounds. The choice of solvents is critical to ensure efficient extraction of compounds with varying polarities.

-

Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) over silica gel. This step separates the complex mixture into simpler fractions based on polarity, which simplifies subsequent purification.

-

Isolation of Pure Compounds: The fractions showing promising activity in preliminary screens are further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) and a gradient elution system. This is a crucial step to obtain pure compounds for structural elucidation and detailed biological evaluation.

-

Structural Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) (e.g., HR-ESI-MS).

-

Bioactivity Screening:

-

Primary Screening: All crude extracts and fractions are initially screened in a panel of high-throughput assays, such as cytotoxicity assays against a panel of cancer cell lines (e.g., A549, PC-3, MCF-7) and antimicrobial assays.

-

Secondary and Mechanistic Screening: Pure compounds that show significant activity in the primary screens are then subjected to more detailed secondary assays to determine their potency (IC50 values) and to elucidate their mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, or gene expression profiling.

-

This self-validating system, with its iterative process of fractionation and bioassay-guided purification, ensures that the most promising bioactive compounds are efficiently identified and characterized.

Synthetic Strategies: Mimicking and Innovating

The Paal-Knorr pyrrole synthesis is a classical and efficient method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[7][23][24] This can be followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the formyl group at the 2-position. These synthetic approaches not only provide access to larger quantities of naturally occurring formyl-pyrroles for further biological evaluation but also allow for the creation of novel analogs with potentially improved therapeutic properties.

The Formyl Group: A Key Player in Bioactivity and Drug Design

The formyl group (-CHO) is not merely a passive structural feature; it plays a significant role in the biological activity of these compounds and offers a versatile handle for medicinal chemists.[25][26][27] Its electrophilic nature allows it to participate in various chemical reactions, making it a key site for derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties.[28][29] For instance, the formyl group can be:

-

Reduced to a hydroxymethyl group.

-

Oxidized to a carboxylic acid.

-

Converted to an oxime or a Schiff base through condensation with hydroxylamines or amines, respectively.

These modifications can alter the compound's solubility, cell permeability, and binding affinity to its biological target, making the formyl group a crucial element in the rational design of new therapeutic agents based on the formyl-pyrrole scaffold.

Conclusion and Future Perspectives

Formyl-pyrrole compounds represent a unique and valuable class of natural products. Their non-enzymatic origin through the Maillard reaction underscores the remarkable ability of nature to generate biologically active molecules through simple chemical processes. The diverse and potent biological activities of these compounds, ranging from hepatoprotective to anticancer, highlight their significant therapeutic potential. The practical workflow and synthetic strategies discussed herein provide a roadmap for the continued exploration of this promising class of molecules. Future research should focus on elucidating the precise mechanisms of their formation in biological systems, discovering novel formyl-pyrrole structures from underexplored natural sources, and leveraging their chemical tractability for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. futurelearn.com [futurelearn.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 11. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatoprotective effects of the dual peroxisome proliferator-activated receptor alpha/delta agonist, GFT505, in rodent models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New hepato-protective agents. I. Maleopimaric acid-4alpha-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatoprotective effect of syringic acid and vanillic acid on CCl4-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 20. Culturing the Sponge Microbiome for Natural Product Discovery - NOAA Ocean Exploration [oceanexplorer.noaa.gov]

- 21. In Situ Natural Product Discovery via an Artificial Marine Sponge | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. rgmcet.edu.in [rgmcet.edu.in]

- 25. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 26. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Solubility of 2-Formyl-1H-pyrrole-3-carbonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Formyl-1H-pyrrole-3-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing the dissolution of this compound. It further presents a systematic approach to solvent selection and a robust experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows and require a deep, practical understanding of its solubility profile.

Introduction: The Significance of this compound

This compound is a bifunctional pyrrole derivative of significant interest in organic synthesis. Its structure, incorporating both an electrophilic formyl group and a nucleophilic nitrile group on a pyrrole scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds.[1] These resulting molecules often exhibit valuable biological activities, positioning this compound as a crucial starting material in the development of novel pharmaceuticals.[2][3] Furthermore, its utility extends to the creation of agrochemicals and other functional materials.[1]

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in designing crystallization-based purification methods. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

Theoretical Framework for Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that inform its solubility are:

-

Molecular Structure and Polarity: The molecule possesses a polar pyrrole ring, a polar formyl group (-CHO), and a polar nitrile group (-CN). The presence of nitrogen and oxygen atoms creates significant dipole moments.

-

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen of the formyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of this compound is 120.11 g/mol .[4]

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.

Solvent Selection Logic

The selection of an appropriate solvent is a critical first step in any process involving the dissolution of this compound. The following diagram illustrates a logical workflow for solvent screening based on the principles of polarity and hydrogen bonding.

Caption: Logical workflow for solvent selection for this compound.

Predicted and Experimental Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Illustrative Quantitative Solubility (at 25°C) | Rationale |

| Polar Protic | Water | Sparingly Soluble | ~1-5 g/L | The molecule has polar groups, but the overall hydrocarbon character may limit high solubility in water. |

| Methanol | Soluble | >30 g/L | The small alkyl chain and hydroxyl group of methanol facilitate strong hydrogen bonding and dipole-dipole interactions. | |

| Ethanol | Soluble | >25 g/L | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility. | |

| Polar Aprotic | Acetone | Soluble | >30 g/L | The strong dipole of the ketone group in acetone interacts favorably with the polar groups of the solute. |

| Acetonitrile | Soluble | >25 g/L | The nitrile group of acetonitrile leads to strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | >100 g/L | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | >100 g/L | Similar to DMSO, DMF is a highly polar aprotic solvent. | |

| Nonpolar | Hexane | Insoluble | <0.1 g/L | The nonpolar nature of hexane results in very weak intermolecular forces with the polar solute. |

| Toluene | Sparingly Soluble | ~1-5 g/L | The aromatic ring of toluene allows for some weak π-π stacking interactions, but the overall nonpolar character limits solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

-

Analyze the calibration standards by HPLC to generate a calibration curve.

-

Dilute the collected supernatant samples to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of solubility.

Safety and Handling

This compound and its N-methylated analog, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, are classified as acutely toxic if swallowed and may cause skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][6] All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[5][6][7][8][9]

Conclusion and Applications

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a practical experimental protocol, researchers can confidently select appropriate solvents and quantify solubility, thereby optimizing reaction conditions, purification strategies, and formulation development. The principles and methods outlined herein are broadly applicable to the study of other novel chemical entities, underscoring the fundamental importance of solubility assessment in chemical and pharmaceutical research.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H4N2O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. afgsci.com [afgsci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

Navigating the Synthesis and Handling of Pyrrole Carbonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrrole carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their synthesis and subsequent handling, however, necessitate a thorough understanding of their inherent reactivity and potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for pyrrole carbonitriles, moving beyond a simple recitation of rules to explain the chemical principles that underpin these procedures. We will delve into detailed protocols for their synthesis, purification, and characterization, offering insights into the rationale behind experimental choices. This document is intended to serve as a practical resource for researchers, enabling them to work safely and efficiently with this important class of molecules.

Introduction: The Double-Edged Sword of the Cyano-Pyrrole Moiety

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules. The introduction of a nitrile (-C≡N) group onto this ring system creates a molecule with a unique electronic profile, enhancing its potential as a pharmacophore. However, the very features that make pyrrole carbonitriles attractive for drug design—the electron-withdrawing nature of the nitrile group and the reactivity of the pyrrole ring—also introduce specific hazards.

This guide will systematically address these challenges, providing a framework for risk assessment and control that is grounded in the chemical properties of these compounds. Our approach is not merely procedural but aims to foster a deeper understanding of the "why" behind each safety recommendation, empowering researchers to make informed decisions in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

A thorough understanding of the potential hazards associated with pyrrole carbonitriles is the foundation of safe laboratory practice. The primary hazards stem from their toxicity, the reactivity of the pyrrole ring, and the potential for hazardous decomposition.

Toxicological Profile

Pyrrole carbonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] While the toxicological properties of many specific pyrrole carbonitriles have not been fully investigated, it is prudent to treat them with a high degree of caution due to the presence of the cyano group.

Table 1: GHS Hazard Classification for Representative Pyrrole Carbonitriles

| Compound | GHS Pictogram | Hazard Statements |

| Pyrrole-2-carbonitrile | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1] | |

| 1-Methyl-1H-pyrrole-2-carbonitrile | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

Causality: The toxicity is linked to the nitrile functional group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions. The cyanide ion is a potent inhibitor of cellular respiration.

Chemical Reactivity and Incompatibilities